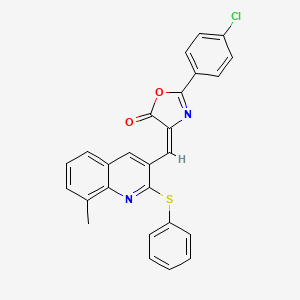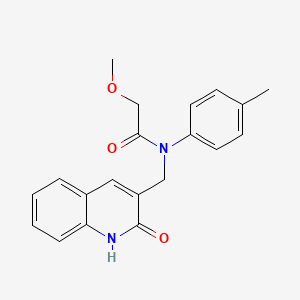
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a basic structure for many kinds of drugs due to its pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline ring attached to a methoxy group and a p-tolyl group through an acetamide linkage . The exact structure would depend on the positions of these attachments on the quinoline ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the methoxy and p-tolyl groups on the quinoline ring. These could affect properties such as solubility, melting point, and reactivity .Wirkmechanismus
Target of Action
These include antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of effects due to their broad spectrum of biological activities .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound may exhibit different effects in vivo compared to in vitro, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide, including:
1. Further studies on its mechanism of action and potential therapeutic applications in cancer and other diseases.
2. Development of new derivatives of this compound with improved pharmacological properties and reduced toxicity.
3. Investigation of the potential synergistic effects of this compound with other anticancer agents.
4. Evaluation of the safety and efficacy of this compound in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and other diseases. Its unique chemical structure and biological properties make it a valuable target for further research and development.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide can be synthesized through a multistep process that involves the condensation of 2-hydroxy-3-formylquinoline and p-toluidine, followed by methylation and acetylation. The final product is obtained in high yield and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-7-9-17(10-8-14)22(19(23)13-25-2)12-16-11-15-5-3-4-6-18(15)21-20(16)24/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQALGUAKMSTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



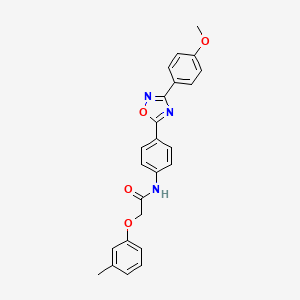

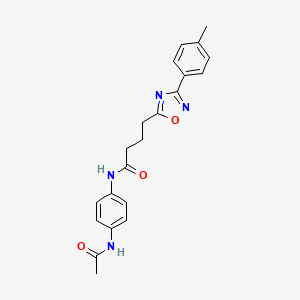



![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
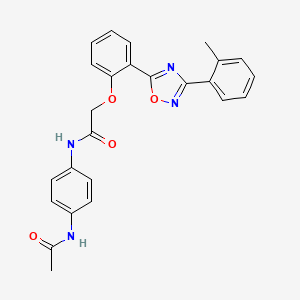

![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)
